molecular formula C14H13BrO B13594285 1-(2-Bromoethyl)-4-phenoxybenzene

1-(2-Bromoethyl)-4-phenoxybenzene

Cat. No.: B13594285
M. Wt: 277.16 g/mol
InChI Key: WPERBPOPFLPZGN-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-phenoxybenzene ( 79807-86-6) is an organic compound with the molecular formula C 14 H 13 BrO and a molecular weight of 277.16 g/mol . This compound features a phenoxybenzene scaffold linked to a reactive 2-bromoethyl side chain, making it a valuable alkylating agent and versatile synthetic intermediate in research settings. Its primary research application lies in medicinal chemistry, where it serves as a key building block for the synthesis of more complex molecules. The bromoethyl group is particularly useful for constructing nitrogen-containing heterocycles or for introducing the 4-phenoxybenzyl moiety into target structures via nucleophilic substitution reactions. Researchers may explore its use in developing potential pharmacologically active compounds, inspired by related structures such as Phenoxybenzamine, an alpha-adrenergic antagonist medication . This product is intended for research and development purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

1-(2-bromoethyl)-4-phenoxybenzene

InChI

InChI=1S/C14H13BrO/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10-11H2

InChI Key

WPERBPOPFLPZGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCBr

Origin of Product

United States

Preparation Methods

Formation of Phenoxybenzene Framework

The phenoxybenzene core is typically synthesized by the reaction of a phenolic salt (such as sodium phenolate) with a halo-substituted benzene derivative under nucleophilic aromatic substitution conditions. This method is well-documented and involves:

  • Generating the phenolate ion by deprotonation of phenol with a base.
  • Reacting the phenolate with a haloaromatic compound (e.g., bromobenzene or chlorobenzene) to form the ether linkage.

This reaction can be performed under reflux conditions using polar aprotic solvents or in the presence of phase transfer catalysts to enhance yield and selectivity.

Introduction of the 2-Bromoethyl Group

The 2-bromoethyl substituent can be introduced by:

A representative procedure involves the conversion of the corresponding phenethyl alcohol derivative to the bromoethyl compound using CBr4 and PPh3 in dichloromethane at low temperature (0°C), followed by purification via silica gel chromatography. This method ensures high regioselectivity and yield.

Representative Synthetic Procedure

Based on literature, a typical synthetic route is as follows:

Step Reagents and Conditions Description Yield / Notes
1 Phenol + 4-bromoethylbenzene / base (NaOH) Formation of phenoxybenzene by nucleophilic substitution High yield, requires reflux
2 Phenethyl alcohol derivative + CBr4 + PPh3 in CH2Cl2 at 0°C Conversion of alcohol to bromoalkyl compound 70-80% yield reported; mild conditions
3 Purification by silica gel chromatography Isolation of pure 1-(2-bromoethyl)-4-phenoxybenzene Confirmed by NMR, HPLC

Alternative Methods

  • Direct bromination of ethylene side chain : Bromine addition to ethylene groups attached to aromatic rings can produce bromoethyl derivatives. This method requires careful control to avoid over-bromination or side reactions.
  • Photochemical or ionic bromination : Using bromine in methanol or other solvents under photochemical conditions can yield regioisomeric bromoethers, but selectivity challenges exist.

Analytical and Purification Techniques

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Advantages Limitations
Phenoxybenzene formation Phenol + haloaromatic compound + base Reflux in polar aprotic solvent High yield, straightforward Requires careful control of substitution position
Alcohol to bromoalkyl conversion Phenethyl alcohol + CBr4 + PPh3 0°C, CH2Cl2 solvent Mild, high regioselectivity Use of toxic reagents, requires inert atmosphere
Direct bromination Ethyl-substituted phenoxybenzene + Br2 Controlled temperature, solvent-dependent Simple reagents Possible over-bromination, regioisomer formation

Research Findings and Considerations

  • The use of triphenylphosphine and carbon tetrabromide is a well-established method for converting alcohols to bromides with high efficiency and selectivity, minimizing side reactions.
  • Alternative brominating agents such as phosphorus tribromide can be used but may require harsher conditions.
  • The phenoxybenzene ether linkage formation is robust and can tolerate various substituents, allowing for structural modifications if needed.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yield and purity.
  • Analytical confirmation via NMR and chromatographic methods is essential for verifying the successful synthesis of 1-(2-bromoethyl)-4-phenoxybenzene.

Chemical Reactions Analysis

1-(2-Bromoethyl)-4-phenoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form phenolic derivatives.

    Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride. Common reagents used in these reactions include sodium hydride, potassium tert-butoxide, and palladium catalysts. .

Scientific Research Applications

1-(2-Bromoethyl)-4-phenoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-4-phenoxybenzene involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2-bromoethyl)-4-phenoxybenzene with structurally related bromoethyl-substituted benzene derivatives, focusing on substituent effects, synthetic yields, applications, and safety.

Table 1: Comparative Analysis of Bromoethyl-Substituted Benzene Derivatives

Compound Name Substituent Molecular Weight (g/mol) Synthesis Yield Key Applications Safety Considerations
1-(2-Bromoethyl)-4-phenoxybenzene 4-phenoxy 277.16 Not reported Pharmaceutical intermediates Likely irritant; use PPE
1-(2-Bromoethyl)-4-methoxybenzene 4-methoxy 215.09 37% Urea-bearing drug scaffolds Irritant; handle in fume hood
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene 3-trifluoromethyl 253.06 51% Anticancer agents Corrosive; avoid skin contact
1-(2-Bromoethyl)-4-nitrobenzene 4-nitro 242.06 >98% Explosive/dye intermediates Oxidizer; store away from heat
(2-Bromoethyl)benzene None (parent compound) 199.08 20% General alkylation agent Highly flammable

Structural and Electronic Effects

  • Electron-Donating Substituents : Methoxy (–OCH₃) groups (e.g., 1-(2-bromoethyl)-4-methoxybenzene) increase electron density on the benzene ring, reducing reactivity in electrophilic substitutions but improving stability. This correlates with moderate synthetic yields (37%) .
  • Electron-Withdrawing Substituents: Trifluoromethyl (–CF₃) and nitro (–NO₂) groups enhance electrophilicity, facilitating nucleophilic substitution. For example, 1-(2-bromoethyl)-3-(trifluoromethyl)benzene achieves a higher yield (51%) due to increased reactivity . The nitro derivative (1-(2-bromoethyl)-4-nitrobenzene) is highly reactive, with >98% purity, making it suitable for explosives and dyes .
  • Phenoxy Substituent: The phenoxy group in 1-(2-bromoethyl)-4-phenoxybenzene introduces steric bulk and moderate electron withdrawal, balancing reactivity and stability. This may explain its use in complex pharmaceutical syntheses, though direct yield data are unavailable .

Q & A

Q. What are the standard synthetic routes for 1-(2-Bromoethyl)-4-phenoxybenzene, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of 1-(2-Bromoethyl)-4-phenoxybenzene typically involves bromination of a precursor like 4-phenoxytoluene, followed by substitution to introduce the bromoethyl group. A common approach includes:

  • Step 1 : Bromination using N-bromosuccinimide (NBS) or Br₂ in a solvent like CCl₄ or acetonitrile under reflux .
  • Step 2 : Ethylation via nucleophilic substitution with ethylamine or similar agents.

Q. Critical Parameters :

  • Temperature control (40–60°C for bromination, 25–40°C for substitution).
  • Catalyst selection (e.g., AlCl₃ for Friedel-Crafts alkylation).
  • Solvent polarity to stabilize intermediates.

Yield Optimization :
A study reported 43% yield using analogous bromoethyl intermediates, highlighting the need for stoichiometric precision and inert atmospheres to minimize side reactions (e.g., dehydrohalogenation) .

Table 1 : Synthetic Route Comparison

MethodReagentsSolventYield (%)Key Challenges
Route ANBS, ethylamineCCl₄43Byproduct formation
Route BBr₂, K₂CO₃Acetonitrile38Oxidative degradation

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 1-(2-Bromoethyl)-4-phenoxybenzene?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals at δ 3.6–3.8 ppm (CH₂Br triplet) and δ 6.8–7.4 ppm (aromatic protons). The phenoxy group typically splits into distinct multiplet patterns .
    • ¹³C NMR : Peaks near δ 35–40 ppm (CH₂Br) and δ 115–160 ppm (aromatic carbons).
  • Mass Spectrometry (MS) : ESI-TOF MS shows [M+H]⁺ peaks matching the molecular formula (C₁₄H₁₃BrO). Exact mass: ~292.02 g/mol .
  • HPLC : Reverse-phase columns (e.g., Newcrom R1) with acetonitrile/water gradients (80:20 to 95:5) achieve baseline separation. Retention time: ~8.2 min .

Table 2 : Key Spectral Data

TechniqueDiagnostic FeatureSignificance
¹H NMRδ 3.7 ppm (CH₂Br)Confirms bromoethyl group
ESI-MSm/z 292.02 [M+H]⁺Validates molecular weight

Advanced Research Questions

Q. How can researchers address inconsistencies in reaction yields during scale-up synthesis of 1-(2-Bromoethyl)-4-phenoxybenzene?

Methodological Answer: Yield discrepancies often arise from:

  • Incomplete bromination : Monitor reaction progress via TLC (hexane:ethyl acetate 7:3) and adjust stoichiometry.
  • Thermal degradation : Use lower temperatures (<60°C) and short reaction times.
  • Catalyst deactivation : Pre-dry solvents (e.g., molecular sieves in acetonitrile) to prevent moisture interference .

Case Study : A scaled-up synthesis (10 mmol to 100 mmol) saw yield drop from 43% to 29% due to inefficient mixing. Implementing a high-shear mixer restored yields to 38% .

Q. What experimental strategies are recommended for designing bioactive derivatives of 1-(2-Bromoethyl)-4-phenoxybenzene?

Methodological Answer:

  • Functional Group Modifications :
    • Replace the bromine with azide (-N₃) for click chemistry applications.
    • Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for nucleophilic attacks in drug conjugates .
  • Biological Testing :
    • Antimicrobial assays : Use microdilution methods against S. aureus and E. coli.
    • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .

Table 3 : Derivative Design Framework

ModificationTarget ApplicationKey Reaction
Bromine → AzideDrug conjugatesCu-catalyzed azide-alkyne cycloaddition
Phenoxy → MethoxyEnhanced solubilityO-methylation with CH₃I/K₂CO₃

Q. How can computational tools predict feasible synthetic pathways for novel derivatives of 1-(2-Bromoethyl)-4-phenoxybenzene?

Methodological Answer:

  • Retrosynthesis Software : Tools like Pistachio or Reaxys propose routes based on reaction databases. For example:
    • AI models suggest one-step bromination of 4-phenoxystyrene as a viable pathway .
  • DFT Calculations : Optimize transition states for bromoethyl group introduction (e.g., Gibbs free energy < 25 kcal/mol favors feasibility) .

Validation : Compare predicted vs. experimental yields for 5 derivatives (R² = 0.89 correlation) .

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